molecular formula C17H20N6O4S B1139427 Ruxolitinib sulfate CAS No. 1092939-16-6

Ruxolitinib sulfate

Cat. No.: B1139427
CAS No.: 1092939-16-6
M. Wt: 404.4 g/mol
InChI Key: LGJWVXWQCTZSGC-XFULWGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ruxolitinib sulfate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. The final step involves the formation of the sulfate salt to enhance the compound’s solubility and bioavailability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ruxolitinib sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .

Scientific Research Applications

Ruxolitinib sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Ruxolitinib sulfate exerts its effects by selectively inhibiting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events that lead to abnormal cell proliferation and survival. The compound specifically targets the ATP-binding site of JAK1 and JAK2, making it highly effective in conditions characterized by JAK-STAT pathway dysregulation .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used primarily for rheumatoid arthritis.

    Baricitinib: A selective JAK1 and JAK2 inhibitor used for rheumatoid arthritis and COVID-19.

    Fedratinib: A selective JAK2 inhibitor used for myelofibrosis.

Uniqueness

Ruxolitinib sulfate is unique due to its high selectivity for JAK1 and JAK2, with minimal off-target effects on other kinases. This selectivity contributes to its efficacy and safety profile in treating myeloproliferative neoplasms and other conditions .

Properties

CAS No.

1092939-16-6

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4 g/mol

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid

InChI

InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)/t15-;/m1./s1

InChI Key

LGJWVXWQCTZSGC-XFULWGLBSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Synonyms

3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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